
2-Adamantanol
Overview
Description
2-Adamantanol (C₁₀H₁₆O) is a secondary alcohol with a rigid, highly symmetric adamantane skeleton. Its structure consists of a hydroxyl group attached to the second carbon of the tricyclo[3.3.1.1³,⁷]decane framework. This bulky aliphatic backbone significantly influences its physicochemical properties, including hydrogen bonding, solubility, and conformational flexibility. This compound is notable for its use in studying non-covalent interactions, particularly O-H···O hydrogen bonds, and serves as a model system for benchmarking dispersion-corrected computational methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Adamantanol can be synthesized through several methods. One common approach involves the reduction of 2-adamantanone using reducing agents such as sodium borohydride (NaBH4). The reaction typically occurs in a solvent like ethanol or methanol at room temperature, yielding this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-adamantanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Adamantanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form 2-adamantanone. Common oxidizing agents for this transformation include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) under mild conditions .
Reduction: As mentioned earlier, 2-adamantanone can be reduced to this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert this compound to 2-adamantyl chloride .
Major Products: The major products formed from these reactions include 2-adamantanone (oxidation), 2-adamantyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Antimicrobial Properties
2-Adamantanol serves as a precursor in the synthesis of antiviral agents and has been explored for its potential in treating viral infections. Its derivatives exhibit significant activity against various viruses, making it a valuable compound in medicinal chemistry .
Parkinson's Disease Treatment
Research indicates that adamantane derivatives, including this compound, are utilized in the management of Parkinson's disease. They function as dopaminergic agents, helping to alleviate symptoms associated with this neurodegenerative disorder .
Analgesic Activity
The compound has been linked to analgesic properties, contributing to its exploration as a pain relief medication. Studies have shown that certain derivatives derived from this compound can exhibit effective analgesic activity .
Industrial Applications
Synthesis of Functional Materials
this compound is employed in the production of various functional materials. For instance, it is used as an intermediate to synthesize 1,3-adamantanediol, which is crucial for creating polymers and electronic materials .
Optical Materials and Photolithography
The compound's unique structural properties make it suitable for applications in optical materials, including photolithography. It is used to create light-resistant polymers that are essential in semiconductor manufacturing .
Thermoresistant Plastics
Due to its thermal stability, this compound is utilized in the development of thermoresistant plastics and coatings. These materials are vital in industries requiring high-performance products that can withstand extreme conditions .
Chemical Synthesis
Catalytic Processes
The production of this compound often involves catalytic processes using Lewis acids or solid acid catalysts. Recent advancements have led to environmentally friendly methods for synthesizing this compound from 1-adamantanol without the use of sulfuric acid, enhancing efficiency and reducing waste .
Intermediates for Further Reactions
In organic synthesis, this compound acts as a key intermediate for various chemical reactions. Its derivatives can be transformed into other valuable compounds through well-established synthetic pathways .
Case Study 1: Antiviral Drug Development
A study highlighted the synthesis of a derivative of this compound that demonstrated potent antiviral activity against influenza viruses. The compound was modified to enhance its efficacy and reduce side effects, showcasing its potential as a therapeutic agent in antiviral drug development.
Case Study 2: Photolithography Applications
Research into photolithographic materials revealed that polymers derived from this compound exhibited superior light resistance and thermal stability compared to traditional materials. This advancement has implications for the semiconductor industry, where high-performance materials are essential.
Data Tables
Application Area | Specific Use Case | Notes |
---|---|---|
Pharmaceuticals | Antiviral agents | Effective against influenza viruses |
Parkinson's disease treatment | Acts as a dopaminergic agent | |
Analgesic properties | Exhibits significant pain relief effects | |
Industrial Materials | Optical materials | Used in photolithography |
Thermoresistant plastics | High-performance applications | |
Chemical Synthesis | Intermediate for further reactions | Key role in producing other valuable compounds |
Mechanism of Action
The mechanism of action of 2-Adamantanol and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Cyclohexanol
- Hydrogen Bonding and Dimerization: Cyclohexanol, a six-membered cyclic secondary alcohol, forms dimers primarily via O-H···O hydrogen bonds. In contrast, 2-adamantanol’s bulky adamantane skeleton reduces secondary interactions (e.g., O-H···π), leading to only two observable gauche-gauche dimeric isomers in jet-cooled experiments . Complexation Energy: Cyclohexanol dimer: −33.9/−30.5 kJ mol⁻¹ (B3LYP/B2PLYP) this compound dimer: −35.8/−32.7 kJ mol⁻¹ (B3LYP/B2PLYP) The higher complexation energy of this compound reflects stronger dispersion contributions from its aliphatic framework .
- Monohydrate Structures: Both alcohols form monohydrates with water acting as a proton donor. However, cyclohexanol monohydrate exhibits internal dynamics (tunneling doublings) absent in this compound due to its larger inversion barrier .
1-Adamantanol
- Hydrogen Bond Strength: 1-Adamantanol, a primary alcohol, shows weaker O-H···O hydrogen bonds compared to this compound. IR spectroscopy reveals a larger OH-stretching red shift for this compound (Δν = 130 cm⁻¹) than 1-adamantanol (Δν = 100 cm⁻¹), indicating stronger hydrogen bonding in the former .
- Solid-State Behavior: Both alcohols form plastic crystalline phases, but this compound exhibits higher entropy changes during phase transitions due to its rigid secondary alcohol configuration .
Aromatic Alcohols (Benzyl Alcohol, Furfuryl Alcohol)
- Complexation Energy: Aromatic alcohols exhibit stronger hydrogen bonds due to π-system contributions. For example, benzyl alcohol dimers have complexation energies of −42.1 kJ mol⁻¹ (B3LYP), significantly higher than this compound’s −35.8 kJ mol⁻¹ .
- Dispersive vs. Electrostatic Contributions: In aromatic dimers, dispersion accounts for >50% of interaction energy, whereas this compound’s interactions are dominated by electrostatics (47%) with minor dispersion (19%) .
Property | Benzyl Alcohol | This compound |
---|---|---|
Complexation Energy | −42.1 kJ mol⁻¹ | −35.8 kJ mol⁻¹ |
Dominant Interaction | Dispersion (54%) | Electrostatic (47%) |
O-H···O Bond Length | 1.85 Å | 1.89 Å |
Substituted Adamantanols (2-Methyl-2-adamantanol, 2-Ethyl-2-adamantanol)
- Steric Effects: Substituents at the 2-position increase steric hindrance, reducing hydrogen bond strength. For example, 2-methyl-2-adamantanol (C₁₁H₁₈O) has a longer O-H···O bond (1.93 Å) compared to this compound (1.89 Å) .
- Melting Points: 2-Ethyl-2-adamantanol melts at 70°C, higher than this compound (literature value ~110°C), likely due to enhanced van der Waals interactions from the ethyl group .
Research Findings and Implications
- Computational Benchmarking: The shallow PES of this compound dimers challenges density functional theory (DFT) methods, making it a test case for dispersion corrections. B3LYP-D3(BJ) outperforms CAM-B3LYP-D3(BJ) in reproducing experimental rotational constants .
- Catalytic Applications: this compound derivatives are used in oxidation catalysis, achieving turnover numbers (TONs) of 5–15 in adamantane oxidation reactions .
Biological Activity
2-Adamantanol, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its rigid, cage-like structure which contributes to its lipophilicity and stability. The compound's molecular formula is , and it features an alcohol functional group that enhances its reactivity and potential interactions with biological targets.
Pharmacological Activities
1. Anticancer Activity:
Recent studies have demonstrated that adamantane derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from adamantane have shown selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. In particular, derivatives with modifications at the indole position have been synthesized and evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving Nur77 activation .
2. Neuroprotective Effects:
this compound has been investigated for its neuroprotective effects, particularly in the context of Parkinson’s disease. Adamantane derivatives are known to act as dopaminergic agents, enhancing dopamine release and mitigating neurodegeneration associated with Parkinson's disease .
3. Antiviral Activity:
Historically, adamantane derivatives have been utilized as antiviral agents against influenza viruses. The mechanism involves inhibition of the viral M2 ion channel, preventing viral replication within host cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The SAR studies indicate that variations in the adamantane core or the introduction of different functional groups can enhance or diminish biological activity. For example:
Modification | Effect on Activity |
---|---|
Hydroxyl Group | Increases solubility and bioavailability |
Alkyl Substituents | Modulates lipophilicity and receptor binding |
Indole Integration | Enhances anticancer activity |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating a series of adamantane-based compounds, several derivatives including those with this compound showed promising results against HepG2 cells with IC50 values as low as 15.93 µM. The study also highlighted the role of Nur77 in mediating apoptosis induced by these compounds .
Case Study 2: Neuroprotection
Research on neuroprotective agents has identified this compound as a potential candidate for treating neurodegenerative diseases. Its ability to enhance dopaminergic signaling was assessed in vitro using neuronal cell lines exposed to neurotoxic agents, demonstrating significant protective effects .
Case Study 3: Antiviral Efficacy
The antiviral properties of adamantane derivatives were confirmed in clinical settings where they were used to treat influenza A infections. Studies indicated that these compounds could reduce viral load and improve patient outcomes when administered early during infection .
Q & A
Q. Basic: What are the key physicochemical properties of 2-adamantanol critical for its application in organic synthesis?
This compound (C₁₀H₁₆O, MW 152.23 g/mol) exhibits a high melting point (258–262°C), low solubility in polar solvents (logP = 1.9), and rigid tricyclic adamantane backbone, which imparts steric stability. Its hydrogen-bonding capacity (1 donor/1 acceptor) enables participation in O-H···O interactions, critical for supramolecular assembly. The molecule’s surface tension (40.6 dyne/cm) and dipole moment (10) influence its behavior in heterogeneous catalysis. These properties make it suitable for synthesizing thermally stable derivatives and host-guest complexes .
Q. Basic: What synthetic methodologies are employed for the regioselective synthesis of this compound from adamantane?
This compound is synthesized via catalytic oxidation of adamantane using:
- Heteropolyanion catalysts : Achieves 12% yield of this compound alongside 76% 1-adamantanol (total turnover number = 25) .
- Nickel(II) complexes with tetradentate ligands : Provides higher regioselectivity (3°/2° C–H bond oxidation ratio = 8.6) and total turnover numbers up to 337 .
Key factors include catalyst design (e.g., ligand geometry) and reaction conditions (temperature, oxidant).
Q. Advanced: How do computational methods like DFT contribute to understanding hydrogen bonding and structural isomerism in this compound?
Dispersion-corrected DFT (e.g., B2PLYP) reveals two stable isomers: gauche-Wa (doubly degenerate) and anti-Wa . The gauche form forms stronger O-H···O hydrogen bonds due to optimal orbital alignment (Figure 2, Table 2 ). Computational studies also predict vibrational spectra and dimerization energies, aiding in interpreting experimental IR/Raman data .
Q. Advanced: Explain the kinetic considerations in Friedel-Crafts alkylation reactions involving this compound.
The rate law for ZnCl₂/CSA-catalyzed alkylation is:
This indicates a first-order dependence on this compound concentration and half-order on phenolic substrates. The mechanism proceeds via a carbocation intermediate stabilized by adamantane’s rigid framework .
Q. Advanced: What factors influence substrate selectivity of molecularly imprinted polymers (MIPs) in oxidizing this compound?
MIPs templated with 1-adamantylamine show 1.4-fold selectivity for this compound over 2-octanol. Selectivity arises from steric complementarity and secondary interactions (e.g., hydrogen bonding) between the polymer cavity and substrate. Rotational freedom in the template-polymer linkage reduces selectivity, suggesting rigid spacers could enhance specificity .
Q. Advanced: How do host-guest interactions with modified cyclodextrins affect the stability of this compound complexes?
β-Cyclodextrin derivatives form more stable complexes with this compound than 1-adamantanol due to dipole alignment. Computational studies (Hartree-Fock/DFT) show parallel dipoles in this compound-cyclodextrin complexes lower interaction energy by \sim2 kcal/mol compared to anti-parallel arrangements in 1-adamantanol complexes .
Q. Basic: What analytical techniques are recommended for characterizing this compound derivatives?
- IR/Raman spectroscopy : Identify O-H stretches (3200–3600 cm⁻¹) and ester carbonyls (e.g., 1735 cm⁻¹ for this compound acetate) .
- NMR : Distinct chemical shifts for adamantane protons (δ 1.5–2.5 ppm) and acetate groups (δ 2.06 ppm for OAc) .
- Chromatography (HPLC/GC) : Assess purity and monitor reaction progress .
Q. Advanced: What are the mechanistic pathways for oxidizing this compound to 2-adamantanone under different catalytic conditions?
- Polymetalate catalysts (e.g., {Mo₇₂V₃₀}) : Proceed via radical intermediates, with moderate conversion to 2-adamantanone .
- Nickel(II) complexes : Utilize high-valent Ni=O species for selective C–H activation, favoring tertiary C–H bonds .
Side products (e.g., chlorinated derivatives) suggest competing halogenation pathways under certain conditions .
Properties
IUPAC Name |
adamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWDOWQYRZXQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220266 | |
Record name | 2-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-57-2 | |
Record name | 2-Adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Adamantanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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